![molecular formula C17H18N2O2S B2992296 3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide CAS No. 1797650-84-0](/img/structure/B2992296.png)

3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

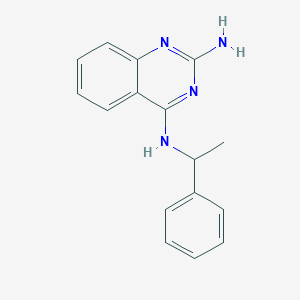

“3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide” is a chemical compound with the molecular formula C17H18N2O2S and a molecular weight of 314.4 . It is intended for research use only and is not intended for human or veterinary use.

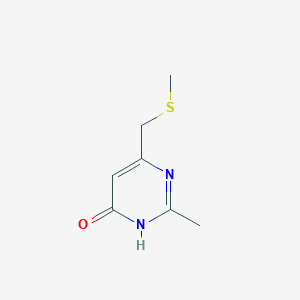

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a thiolan-3-yl group via an amino-phenoxy linkage . The exact 3D structure would require further analysis using techniques such as X-ray crystallography.Aplicaciones Científicas De Investigación

Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2

Benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, showcasing their potential in cancer research and treatment (Borzilleri et al., 2006).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the formation of N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest, indicating the versatility of benzamide derivatives in synthesizing biologically relevant compounds (Singh et al., 2017).

Hyperbranched Aromatic Polyamide Synthesis

Research into hyperbranched aromatic polyamides has shown the utility of benzamide derivatives in polymer science. These polymers exhibit solubility in various organic solvents and possess inherent viscosities, highlighting their potential applications in materials science (Yang et al., 1999).

Novel Inhibitors of Poly(ADP-ribose) Synthetase

Benzamides substituted in the 3-position have been identified as the most inhibitory compounds for the nuclear enzyme poly(ADP-ribose) synthetase to date. This discovery points towards the importance of benzamide derivatives in studying DNA repair mechanisms and potential therapeutic applications (Purnell & Whish, 1980).

Propiedades

IUPAC Name |

3-[4-(thiolan-3-ylamino)phenoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c18-17(20)12-2-1-3-16(10-12)21-15-6-4-13(5-7-15)19-14-8-9-22-11-14/h1-7,10,14,19H,8-9,11H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXJAGVOPWQHHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2992214.png)

![3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992216.png)

![N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2992220.png)

![ethyl 3-carbamoyl-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2992221.png)

![N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2992223.png)

![2-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2992225.png)

![5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate](/img/structure/B2992229.png)

![Methyl (E)-4-[4-(dimethylamino)-N-(1H-pyrrol-2-ylmethyl)anilino]-4-oxobut-2-enoate](/img/structure/B2992230.png)

![methyl 5-benzamido-2-[(E)-2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B2992233.png)